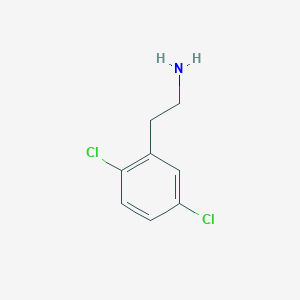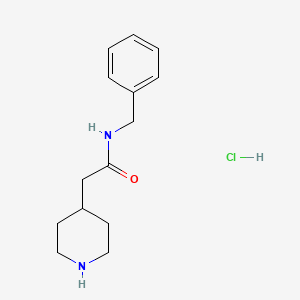
3,3',5,5'-四溴二苯醚
描述
3,3’,5,5’-Tetrabromodiphenyl ether is a brominated flame retardant belonging to the class of polybrominated diphenyl ethers (PBDEs). These compounds are widely used in various industrial applications due to their ability to inhibit the spread of fire. The compound is known for its persistence in the environment and potential for bioaccumulation, making it a subject of interest in environmental and health studies .
科学研究应用
3,3’,5,5’-Tetrabromodiphenyl ether is extensively studied for its applications in:
Chemistry: Used as a flame retardant in polymers and textiles.
Biology: Investigated for its effects on biological systems, including potential endocrine-disrupting properties.
Medicine: Studied for its toxicological impacts and potential therapeutic applications.
作用机制
Target of Action
The primary target of 3,3’,5,5’-Tetrabromodiphenyl ether (also known as PBDE 80) is the Androgen receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
3,3’,5,5’-Tetrabromodiphenyl ether mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons . It interacts with the Androgen receptor, influencing its activity and resulting in changes in gene expression . This interaction can affect cell-cycle regulation and play an important role in the development and maturation of many tissues .
Pharmacokinetics
It is known that this compound demonstrates notable environmental persistence and has the potential for bioaccumulation . These properties can impact its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of 3,3’,5,5’-Tetrabromodiphenyl ether’s action are largely dependent on its interaction with the Androgen receptor. It can influence gene expression, cellular proliferation, and differentiation . In certain species, it can also affect photosynthesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,3’,5,5’-Tetrabromodiphenyl ether. It is a persistent environmental pollutant, detected in various environments, including fish and human breast milk . Its significant persistence, potential for bioaccumulation, and involvement in food web biomagnification highlight the influence of environmental factors on its action .
生化分析
Biochemical Properties
It is known that brominated compounds can interact with various enzymes and proteins, potentially altering their function
Cellular Effects
It is possible that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . These effects would likely depend on the concentration of the compound and the specific cell type.
Molecular Mechanism
It is possible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
It is possible that there could be threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
It is possible that this compound could interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels
Transport and Distribution
It is possible that this compound could interact with transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications
准备方法
The synthesis of 3,3’,5,5’-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. One common method includes dissolving 1,3,5-tribromobenzene in diethyl ether, cooling the solution to -78°C, and gradually adding n-butyllithium. The reaction mixture is then stirred and treated with copper chloride (II) at the same temperature. The product is purified using silica gel column chromatography . Industrial production methods often involve similar bromination reactions but on a larger scale, with optimized conditions for higher yields and purity.
化学反应分析
3,3’,5,5’-Tetrabromodiphenyl ether undergoes various chemical reactions, including:
Debromination: This reaction involves the removal of bromine atoms, often using reducing agents.
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different brominated products.
Substitution: Halogen exchange reactions can occur, where bromine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include n-butyllithium, copper chloride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
3,3’,5,5’-Tetrabromodiphenyl ether is compared with other PBDEs such as:
- 2,2’,4,4’-Tetrabromodiphenyl ether
- 3,3’,4,4’-Tetrabromodiphenyl ether
- Hexabromodiphenyl ether
- Heptabromodiphenyl ether
These compounds share similar flame-retardant properties but differ in their bromination patterns and environmental persistence. 3,3’,5,5’-Tetrabromodiphenyl ether is unique due to its specific bromination pattern, which influences its reactivity and interactions with biological systems .
属性
IUPAC Name |
1,3-dibromo-5-(3,5-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-1-8(14)4-11(3-7)17-12-5-9(15)2-10(16)6-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIOZJQRZKNPKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)OC2=CC(=CC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30708183 | |
| Record name | 1,1'-Oxybis(3,5-dibromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103173-66-6 | |
| Record name | 3,3',5,5'-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103173666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Oxybis(3,5-dibromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',5,5'-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U78C58216 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate](/img/structure/B1422595.png)
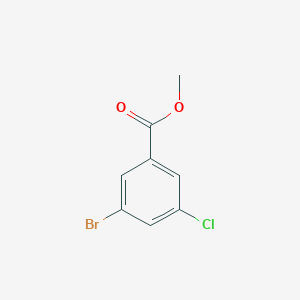

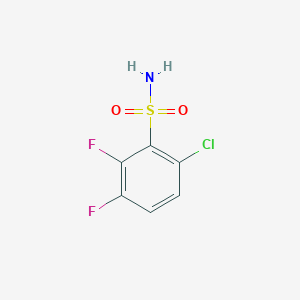
![n'-[1-Amino-1-(3-fluoro-4-methylphenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422601.png)
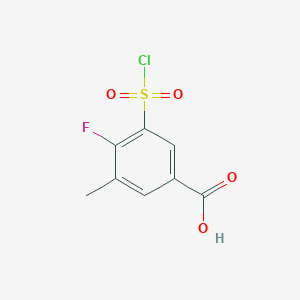
![Methyl 3-[1-benzyl-4-(dimethylamino)piperidin-3-yl]propanoate oxalate](/img/structure/B1422604.png)
![3,4-Dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1422605.png)
![N'-[1-Amino-1-(4-(trifluoromethoxy)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422607.png)
![3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1422608.png)
